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Compound of Interest

Compound Name: S-tert-Leucine N-methylamide

Cat. No.: B1584154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for S-tert-Leucine N-methylamide, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS). While experimental data for this specific compound is not

readily available in public databases, this document outlines the theoretically derived data and

expected spectral characteristics based on its chemical structure and data from analogous

compounds. Furthermore, it details generalized experimental protocols for obtaining such

spectra.

Compound Information
IUPAC Name: (2S)-2-amino-N,3,3-trimethylbutanamide[1]

Molecular Formula: C₇H₁₆N₂O[1]

Molecular Weight: 144.21 g/mol [1]

CAS Number: 89226-12-0[2][3]

Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For S-tert-Leucine N-methylamide, high-resolution

mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.
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Data Presentation

Parameter Value Reference

Molecular Formula C₇H₁₆N₂O [1]

Monoisotopic Mass 144.126263138 Da [1]

Expected Ion (ESI+) [M+H]⁺

Expected m/z (ESI+) 145.1335

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A common method for the analysis of small, polar molecules like amino acid amides is

Electrospray Ionization-Mass Spectrometry (ESI-MS).[4]

Sample Preparation: Dissolve the sample in a suitable volatile organic solvent, such as

methanol or acetonitrile, to a concentration of approximately 10 micrograms per mL.[5] If

necessary, dilute the sample further to avoid detector saturation. Acidification with a small

amount of formic acid can aid in protonation for positive ion mode analysis.[5]

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument.

Calibration: Calibrate the instrument using an external standard with known masses across

the desired mass range to ensure high mass accuracy. For enhanced accuracy, an internal

calibrant or "lock mass" can be used.[6]

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in positive ion mode to observe the protonated molecule [M+H]⁺. The data is collected over a

relevant mass-to-charge (m/z) range.

Data Analysis: Process the acquired spectrum to identify the peak corresponding to the

protonated S-tert-Leucine N-methylamide and determine its accurate mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a

compound by providing information about the chemical environment of individual atoms. For S-
tert-Leucine N-methylamide, ¹H and ¹³C NMR are crucial.

Data Presentation: Expected Chemical Shifts

The following tables outline the expected chemical shifts (δ) in ppm for S-tert-Leucine N-
methylamide. These are estimations based on the analysis of similar structures, as direct

experimental data is not available.

¹H NMR (Proton NMR)

Protons
Expected Chemical
Shift (ppm)

Multiplicity Integration

tert-Butyl (9H) ~0.9 - 1.1 singlet 9H

α-CH (1H) ~3.0 - 3.3 singlet 1H

N-CH₃ (3H) ~2.6 - 2.8 doublet 3H

Amide NH (1H) ~7.5 - 8.5 quartet 1H

Amine NH₂ (2H) ~1.5 - 3.0 (broad) singlet (broad) 2H

¹³C NMR (Carbon NMR)

Carbon Expected Chemical Shift (ppm)

tert-Butyl (CH₃)₃ ~27

tert-Butyl C ~34

α-C ~65

N-CH₃ ~26

Carbonyl C=O ~175

Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the solid S-tert-Leucine N-methylamide in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The

choice of solvent can affect the chemical shifts, particularly of exchangeable protons like

those in amine and amide groups.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of

scans can be adjusted to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon atom. A larger number of scans is typically required due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the

signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation: Expected Absorption Bands
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amine) 3300 - 3500 Medium, broad

N-H Stretch (Amide) 3250 - 3400 Medium

C-H Stretch (Alkyl) 2850 - 3000 Strong

C=O Stretch (Amide I) 1630 - 1680 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

C-N Stretch 1000 - 1250 Medium

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

For a solid sample like S-tert-Leucine N-methylamide, the Attenuated Total Reflectance

(ATR) or thin solid film method is commonly used.[7][8]

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or

ethanol) and allowing it to dry.[8]

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage.[8]

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.[8]

Background Spectrum: Collect a background spectrum of the empty, clean ATR setup. This

will be automatically subtracted from the sample spectrum.[8]

Data Acquisition: Collect the sample spectrum. The instrument will scan a range of infrared

frequencies (typically 4000 to 400 cm⁻¹) and record the absorbance.[8]

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands

corresponding to the functional groups in the molecule.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like S-tert-Leucine N-methylamide.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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